Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate
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Overview
Description
ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C15H21N5O4S . This compound belongs to the class of heterocyclic compounds, specifically the triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE involves a multi-step process. One of the methods includes a microwave-mediated, catalyst-free synthesis . This method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions, leading to the formation of the triazolopyrimidine core. The reaction is efficient, eco-friendly, and yields the desired product in good-to-excellent yields .
Chemical Reactions Analysis
ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . These interactions lead to the modulation of cellular processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor and its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor and its biological activities.
ETHYL 1-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFONYL)PIPERIDINE-3-CARBOXYLATE stands out due to its unique structure and the specific biological activities it exhibits .
Properties
Molecular Formula |
C15H21N5O4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 1-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H21N5O4S/c1-4-24-13(21)12-6-5-7-19(9-12)25(22,23)15-17-14-16-10(2)8-11(3)20(14)18-15/h8,12H,4-7,9H2,1-3H3 |
InChI Key |
IGMCCPGLKSRAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
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